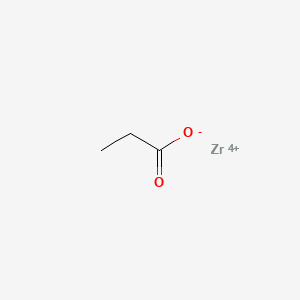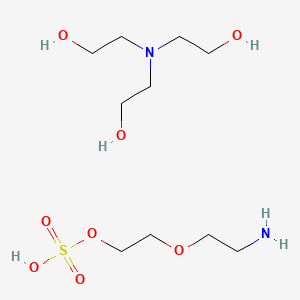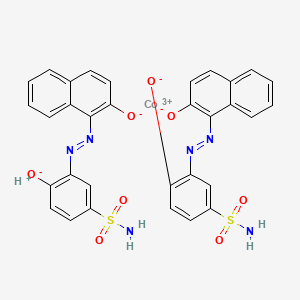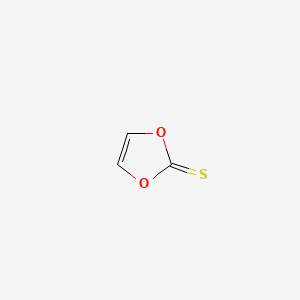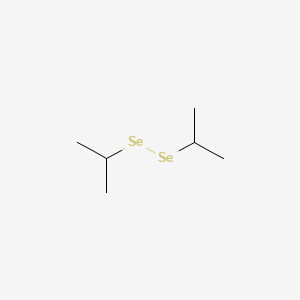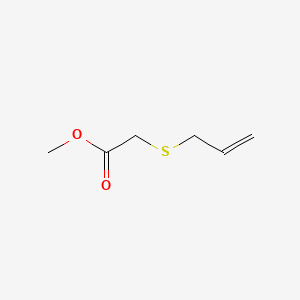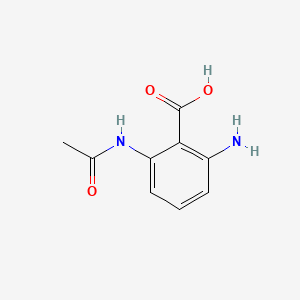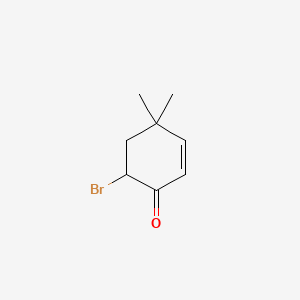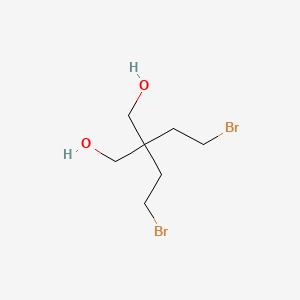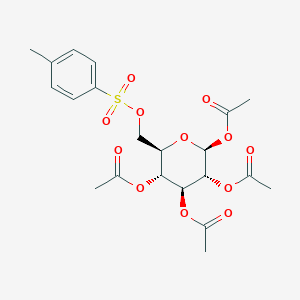
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose
Descripción general
Descripción
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose (TOATG) is a sugar derivative that has been studied extensively due to its potential applications in biochemistry and physiology. This compound is an important building block in the synthesis of complex carbohydrates, such as glycans and glycoproteins, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis of Glycopeptides
This compound is utilized in the solid-phase synthesis of glycopeptides, facilitating the glycosylation of resin-bound protected peptides. This method allows for the efficient synthesis of glycopeptides, which are crucial in the development of vaccines and drug discovery (Hollósi et al., 1991).
Passerini and Ugi Reactions
It serves as a key reagent in the Passerini and Ugi reactions involving protected isocyanoglucoses to produce novel organic compounds. These reactions are important for the synthesis of diverse organic molecules with potential applications in medicinal chemistry and drug development (Ziegler et al., 1999).
Structural Analysis of Carbohydrates
The molecule plays a critical role in the molecular and crystal structure analysis of carbohydrates, contributing to our understanding of their three-dimensional configurations and their biological implications (Noguchi et al., 1994).
Synthesis of Complex Carbohydrates
It is instrumental in the synthesis of complex carbohydrates, such as trehalose and glycoside derivatives, which have applications ranging from food industry to pharmaceuticals. These synthetic routes enable the production of specific carbohydrate structures for research and industrial purposes (Cook et al., 1984).
Protection Against Necrotrophic Pathogens
A derivative of this compound, when combined with amines, has shown to induce protection against necrotrophic pathogens in plants, highlighting its potential use in agricultural biotechnology to enhance plant resistance against fungal infections (Flors et al., 2003).
Mecanismo De Acción
Target of Action
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose (TATG) is a synthetic carbohydrate derivative that has gained significant attention in the biomedical field . It holds immense significance for the advancement of drugs targeting diverse ailments . Its distinctive attributes render it an efficacious instrument for investigating drug interactions and mechanisms of action .
Mode of Action
The mode of action of TATG involves the deacetylation of glucose, galactose, and mannose pentaacetates . It is proposed that upon deacetylation, the oxonium intermediate is formed, and the attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known that the compound plays a role in the deacylation of glucose, galactose, and mannose pentaacetates . This process has been clearly demonstrated in both experimental and computational results .
Result of Action
Given its role in the deacylation of glucose, galactose, and mannose pentaacetates , it can be inferred that the compound may have significant effects on cellular processes involving these sugars.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O12S/c1-11-6-8-16(9-7-11)34(26,27)28-10-17-18(29-12(2)22)19(30-13(3)23)20(31-14(4)24)21(33-17)32-15(5)25/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKNNNHECVVJTH-YMQHIKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



